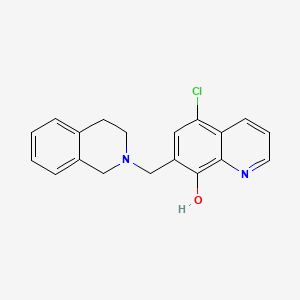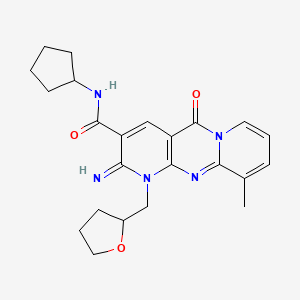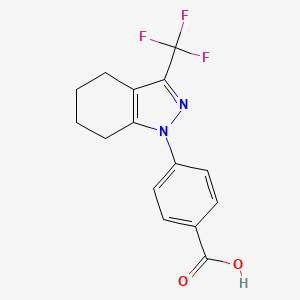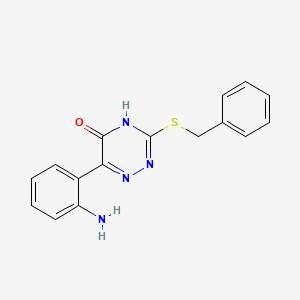![molecular formula C15H11NS B10801603 2-[(E)-2-thiophen-3-ylethenyl]quinoline](/img/structure/B10801603.png)
2-[(E)-2-thiophen-3-ylethenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-thiophen-3-ylethenyl]quinoline is a heterocyclic compound that combines a quinoline moiety with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to exhibit diverse chemical and biological properties, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-thiophen-3-ylethenyl]quinoline typically involves the coupling of a quinoline derivative with a thiophene derivative. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a thiophene-containing ketone under acidic conditions. Another approach is the Povarov reaction, which uses an aniline, an aldehyde, and an alkene in the presence of a Lewis acid catalyst to form the quinoline-thiophene structure .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions, and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can be applied to enhance sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(E)-2-thiophen-3-ylethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-2-thiophen-3-ylethenyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-thiophen-3-ylethenyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interacting with cellular signaling pathways .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a wide range of biological activities, including antimalarial and antibacterial properties.
Thiophene: A sulfur-containing heterocycle used in the synthesis of various pharmaceuticals and materials.
2-Phenylquinoline: A compound similar in structure but with a phenyl group instead of a thiophene ring, exhibiting different electronic and biological properties.
Uniqueness: 2-[(E)-2-thiophen-3-ylethenyl]quinoline is unique due to the combination of the quinoline and thiophene rings, which imparts distinct electronic properties and enhances its potential for diverse applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C15H11NS |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
2-[(E)-2-thiophen-3-ylethenyl]quinoline |
InChI |
InChI=1S/C15H11NS/c1-2-4-15-13(3-1)6-8-14(16-15)7-5-12-9-10-17-11-12/h1-11H/b7-5+ |
Clave InChI |
XYUNKJVCUWCFHM-FNORWQNLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CSC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-imino-11-methyl-2-oxo-N,7-bis(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B10801525.png)
![4-[4-(4-chlorophenoxy)-3-methyl-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B10801531.png)



![6-(4-Chlorophenyl)-9-(2-furyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10801554.png)
![2-(Benzo[d]thiazol-2-yl)-2-(pyrrolidin-2-ylidene)acetonitrile](/img/structure/B10801560.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B10801561.png)
![ethyl [(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-1-yl)sulfanyl]acetate](/img/structure/B10801587.png)
![8-morpholin-4-yl-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B10801599.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B10801600.png)
![Methyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10801604.png)

